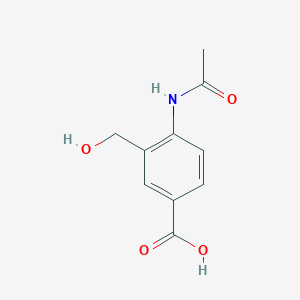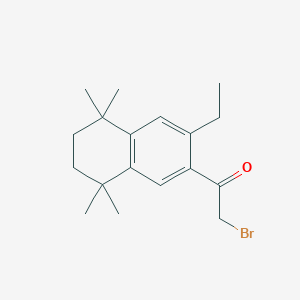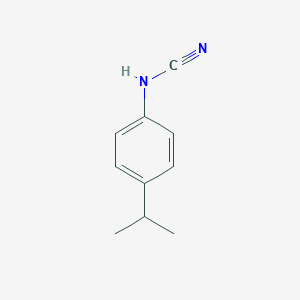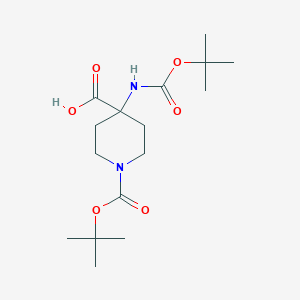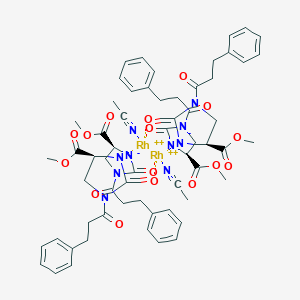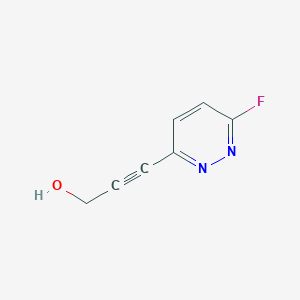
3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a member of the propargyl alcohol family and has been found to possess a range of interesting properties that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. Additionally, it has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol are varied and depend on the specific application of the compound. Studies have shown that it can reduce inflammation and pain, inhibit tumor growth, and protect against oxidative stress and neurodegeneration. Additionally, it has been found to have some antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be used in a variety of assays and experiments, making it a valuable tool for researchers studying a range of different topics. Additionally, it has been found to be relatively stable and easy to work with, which can make it a good choice for experiments that require a high degree of precision.
One limitation of using this compound is that it can be difficult and expensive to synthesize. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol. One area of interest is the development of new drugs and therapies based on this compound. Researchers are also interested in studying the compound's mechanisms of action in more detail, as well as exploring its potential applications in other areas, such as the treatment of infectious diseases and autoimmune disorders. Additionally, there is ongoing research into the synthesis of new analogs of this compound, which may have even more promising properties for scientific research.
Synthesemethoden
The synthesis of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organolithium reagents. One of the most commonly used methods involves the reaction of 3-bromo-6-fluoropyridazine with propargyl alcohol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol in scientific research are numerous. This compound has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
162437-93-6 |
|---|---|
Produktname |
3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol |
Molekularformel |
C7H5FN2O |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
3-(6-fluoropyridazin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,5H2 |
InChI-Schlüssel |
LGTIQFAKKMZNCS-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1C#CCO)F |
Kanonische SMILES |
C1=CC(=NN=C1C#CCO)F |
Synonyme |
2-Propyn-1-ol,3-(6-fluoro-3-pyridazinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



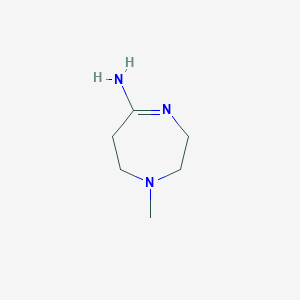
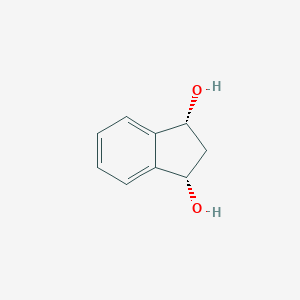
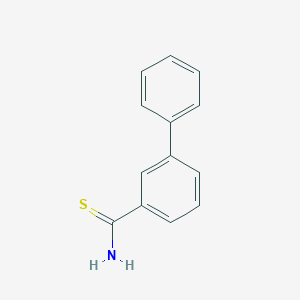
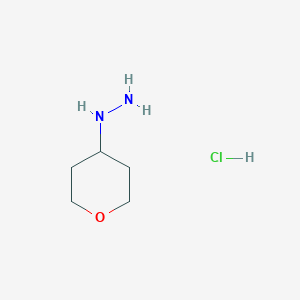
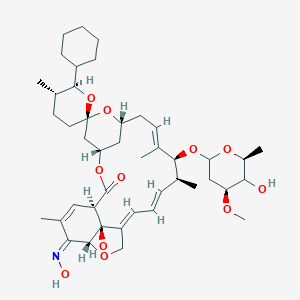
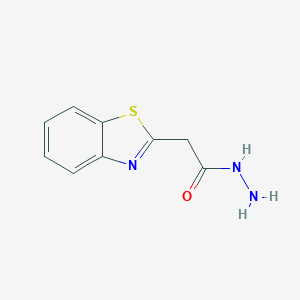
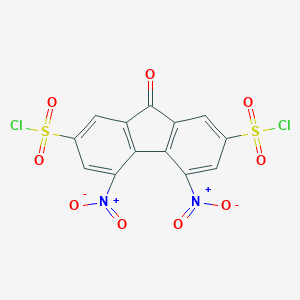
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
